4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde

Medicinal Chemistry Agrochemical Synthesis Physicochemical Profiling

4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde (CAS 1245773-05-0) is a functionalized pyrazole-5-carbaldehyde building block, distinguished by its substitution pattern of a 4-chloro, 3-methyl, and N1-propyl group. With a molecular weight of 186.64 g/mol (C8H11ClN2O) , this compound serves as a key intermediate in the development of pharmacologically active molecules and advanced agrochemicals , specifically as a precursor to succinate dehydrogenase inhibitor (SDHI) fungicide candidates.

Molecular Formula C8H11ClN2O
Molecular Weight 186.64
CAS No. 1245773-05-0
Cat. No. B2716547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde
CAS1245773-05-0
Molecular FormulaC8H11ClN2O
Molecular Weight186.64
Structural Identifiers
SMILESCCCN1C(=C(C(=N1)C)Cl)C=O
InChIInChI=1S/C8H11ClN2O/c1-3-4-11-7(5-12)8(9)6(2)10-11/h5H,3-4H2,1-2H3
InChIKeySVBROSXKQFJFEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde (CAS 1245773-05-0): A Strategic Heterocyclic Aldehyde Building Block for Precision Synthesis


4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde (CAS 1245773-05-0) is a functionalized pyrazole-5-carbaldehyde building block, distinguished by its substitution pattern of a 4-chloro, 3-methyl, and N1-propyl group . With a molecular weight of 186.64 g/mol (C8H11ClN2O) , this compound serves as a key intermediate in the development of pharmacologically active molecules and advanced agrochemicals , specifically as a precursor to succinate dehydrogenase inhibitor (SDHI) fungicide candidates . The compound features a reactive formyl handle at the 5-position, enabling straightforward derivatization into amides, hydrazones, and carboxylates . Its structural profile aligns with the core scaffolds found in commercial fungicides like fluxapyroxad and penthiopyrad [1], making it a strategically important research tool for structure-activity relationship (SAR) studies.

4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde: Why Analogue Substitution Jeopardizes Synthetic Outcomes


The precise substitution pattern on the pyrazole ring is non-negotiable for target binding and downstream synthetic fidelity. Swapping this specific N1-propyl, 4-chloro, 3-methyl, 5-carbaldehyde substitution pattern with a structurally similar analogue can dramatically alter molecular recognition, physicochemical properties, and synthetic utility . For instance, replacing the 4-chloro substituent with a hydrogen or a different halogen (e.g., 4-bromo) significantly shifts the electron density and steric environment at the C-5 formyl group, impacting its reactivity and the metabolic stability of resulting amide derivatives . Similarly, altering the N1-propyl group to an N1-methyl or N1-isobutyl group changes the overall lipophilicity and three-dimensional shape, which can drastically reduce target affinity in SDHI fungicide programs or lead to off-target effects in medicinal chemistry applications [1]. As detailed in Section 3, specific comparator data—where available—underscores that even minor modifications yield quantitatively distinct biological and physicochemical profiles, making this compound an irreplaceable building block for faithful SAR reproduction.

4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde: Quantitative Differentiation Against Closest Analogs


Lipophilicity and Polarity Differentiation vs. 4-Bromo and N1-Methyl Analogues

The N1-propyl chain of this compound imparts a distinct lipophilicity profile compared to its N1-methyl analogue. Predicted logP for 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde is 2.067 , whereas a structurally simplified 1-methyl analogue (e.g., 1-methyl-1H-pyrazole-5-carbaldehyde) would exhibit a significantly lower logP (~0.5-1.0), reflecting reduced hydrophobic character. This difference directly influences membrane permeability and target engagement in cellular assays . Furthermore, compared to the 4-bromo analogue (4-bromo-3-methyl-1H-pyrazole-5-carbaldehyde, CAS 957194-25-3, MW 189.01 g/mol), the 4-chloro substitution (MW 186.64 g/mol) results in a 2.37 g/mol lower molecular weight and a smaller halogen van der Waals radius, which can affect steric fit in enzyme active sites and overall topological polar surface area (TPSA 34.89 Ų) . These physicochemical differences are critical for optimizing bioavailability and synthetic accessibility.

Medicinal Chemistry Agrochemical Synthesis Physicochemical Profiling

Substituent-Specific Reactivity: Electrophilicity of the C-5 Formyl Group

The electrophilicity of the formyl group is modulated by the electron-withdrawing 4-chloro substituent. In the 4-chloro derivative, the carbonyl carbon is more electron-deficient than in the unsubstituted pyrazole-5-carbaldehyde, leading to faster reaction kinetics in nucleophilic additions (e.g., reductive amination, Grignard addition). While direct quantitative rate constant comparisons are not available for this specific compound, a class-level inference from related pyrazole aldehydes indicates that the presence of a 4-chloro substituent lowers the LUMO energy of the carbonyl, increasing susceptibility to nucleophilic attack compared to 4-H analogues. This effect is further enhanced by the electron-donating 3-methyl group, which stabilizes the developing negative charge in the transition state . This tuned reactivity enables more efficient and selective derivatization, minimizing side reactions and improving overall yields in multistep syntheses.

Organic Synthesis Heterocyclic Chemistry Building Block Reactivity

Hazard Classification and Shipping Profile: GHS06 Danger Class 6.1

The compound is classified under GHS06 with the signal word 'Danger' and assigned UN 2811, Hazard Class 6.1 (Toxic substances) . This classification carries specific shipping and handling implications that directly impact procurement planning and lab safety protocols. While many pyrazole aldehydes may be classified as irritants (GHS07), the specific toxicity profile of this compound necessitates HazMat shipping fees and specialized packaging . For example, FedEx HazMat shipping fees can range from $50 to $138 depending on accessibility and destination, and proper packaging as 'Excepted Quantity' (≤1g for Class 6.1 PG I/II) can mitigate costs . In contrast, a less hazardous analogue (e.g., a simple pyrazole carboxamide) might ship without HazMat restrictions, reducing lead time and shipping costs. This differential in hazard profile is a crucial factor in the total cost of acquisition and laboratory safety compliance.

Safety Procurement Logistics

Storage Stability: Requirement for -20°C Sealed Storage

The compound must be stored at -20°C in a sealed container, protected from moisture . This is a stricter requirement than for many other pyrazole aldehydes, which may be stable at room temperature or 2-8°C (e.g., 1-propyl-1H-pyrazole can be stored at ambient temperature). The need for low-temperature storage implies potential degradation pathways (e.g., oxidation of the aldehyde, hydrolysis, or dimerization) that could compromise purity and experimental reproducibility. Procurement must account for the availability of dedicated freezer space and shipping on dry ice, which adds to logistical costs. This specific storage demand serves as a quality differentiator: suppliers offering this compound with guaranteed cold-chain integrity provide a higher-value product for long-term research programs.

Storage Conditions Stability Compound Management

4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde: Optimized Scenarios for Research and Industrial Use


Synthesis of Next-Generation SDHI Fungicide Candidates

This compound serves as the ideal starting material for synthesizing novel pyrazole-4-carboxamides, a class of succinate dehydrogenase inhibitors (SDHIs) with potent antifungal activity . The 5-carbaldehyde handle allows for straightforward conversion to the carboxamide pharmacophore essential for SDH inhibition. Researchers can systematically vary the amine component to explore SAR, leveraging the fixed 4-chloro-3-methyl-1-propyl substitution pattern to optimize potency and selectivity against fungal pathogens like *Rhizoctonia solani* and *Botrytis cinerea* [1].

Medicinal Chemistry: Kinase Inhibitor Scaffold Elaboration

The compound's pyrazole core, with its specific chloro, methyl, and propyl decorations, offers a privileged scaffold for developing kinase inhibitors. The aldehyde group can be converted to hydrazones or oximes, which are known metal-binding motifs in kinase inhibitors. The distinct lipophilicity (predicted logP 2.067) and electronic profile differentiate it from simpler pyrazoles, enabling exploration of novel chemical space .

Chemical Biology: Activity-Based Probe (ABP) Synthesis

The compound's reactive aldehyde handle makes it an excellent starting point for attaching fluorescent reporters, biotin tags, or photoaffinity labels via reductive amination. This allows for the creation of functionalized pyrazoles as chemical probes to identify and study protein targets (e.g., in pull-down assays or live-cell imaging) .

Controlled Derivatization for Fragment-Based Drug Discovery (FBDD)

As a low-molecular-weight (186.64 g/mol) heterocyclic fragment, this compound meets 'rule of three' guidelines for fragment libraries. Its synthetic versatility enables rapid generation of diverse fragment analogs for screening against protein targets, with the potential for efficient hit-to-lead optimization through structure-guided design .

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